molecular formula C8H10ClNO2S B13462055 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B13462055
M. Wt: 219.69 g/mol
InChI Key: TVLDWOVCMYBQTQ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material. This compound undergoes electrophilic iodination at the 5-position, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like clopidogrel inhibit the purinergic receptors on platelets, preventing platelet aggregation . The exact mechanism for this compound may involve similar pathways, but further research is needed to elucidate the details.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific ring fusion pattern and the presence of a carboxylic acid group

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)6-3-5-1-2-12-7(5)4-9-6;/h1-2,6,9H,3-4H2,(H,10,11);1H

InChI Key

TVLDWOVCMYBQTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CS2)C(=O)O.Cl

Origin of Product

United States

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